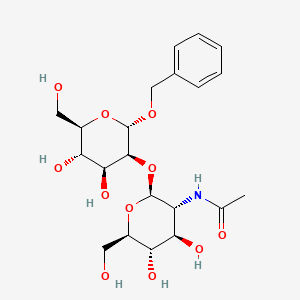

Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside

Description

Historical Context of N-Glycan Research

The field of N-linked glycan research has undergone remarkable evolution since its inception, fundamentally transforming our understanding of post-translational protein modifications and their biological significance. The earliest investigations into protein glycosylation date back to the 1970s, when researchers first recognized the critical importance of carbohydrate modifications in protein function and cellular recognition processes. A seminal publication in 1976 documented patients with variable agammaglobulinemia, initially attributed to deficiencies in immunoglobulin G glycosylation, which sparked widespread interest in the functional roles of protein-associated carbohydrates. This early work, although later found to be based on incorrect assumptions about glycosylation deficiency, established the foundation for decades of research into the relationship between protein glycosylation and immune function.

The discovery of preserved glycan structures in ancient biological samples has provided extraordinary insights into the evolutionary stability and importance of glycosylation systems. Research conducted on naturally mummified human remains, including the 5,300-year-old Tyrolean Iceman and 2,400-year-old Scythian specimens, revealed that N-linked glycan structures can persist for millennia under appropriate preservation conditions. These findings demonstrated that glycan analysis of tissue samples derived from ancient mummies yielded varying numbers of identifiable N-linked glycan structures, with more complex glycosylation patterns preserved in more recent specimens while simpler core structures remained detectable even in the oldest samples. The persistence of these molecular signatures across such extended time periods underscores the fundamental importance of glycosylation in biological systems and provides unique opportunities to study the evolution of glycosylation machinery in human populations.

The development of analytical methodologies for glycan characterization has paralleled advances in mass spectrometry and chromatographic techniques. Recent innovations in oxidative release of natural glycans using household bleach have revolutionized the efficiency and scope of glycan analysis, enabling rapid and comprehensive profiling of N-linked glycan structures from complex biological samples. These methodological advances have identified key intermediates and side products in glycan release processes, providing valuable insights into the mechanisms underlying glycan-protein interactions and facilitating large-scale glycomics studies with unprecedented sensitivity and specificity.

Classification of Glycoconjugates

Glycoconjugates represent a diverse family of biomolecules characterized by the covalent attachment of carbohydrate moieties to various chemical species, including proteins, peptides, lipids, and other organic compounds. The classification of these complex molecules encompasses several major categories, each distinguished by the nature of the non-carbohydrate component and the specific linkage chemistry involved in glycoconjugate formation. Glycoproteins constitute the largest and most extensively studied class of glycoconjugates, featuring carbohydrate groups attached to protein backbones through either asparagine residues in N-linked glycosylation or serine and threonine residues in O-linked glycosylation patterns.

The structural diversity within glycoconjugate families reflects the complex biosynthetic pathways responsible for their formation and the specific functional requirements of different biological systems. Glycopeptides represent shorter fragments of glycoproteins that retain the essential structural features necessary for biological recognition while offering advantages for synthetic and analytical studies. Peptidoglycans form critical structural components of bacterial cell walls, incorporating alternating sugar residues cross-linked with peptide chains to create robust protective barriers. Glycolipids participate in membrane structure and cell surface recognition processes, while glycosides encompass a broad range of compounds featuring glycosidic linkages between carbohydrate and non-carbohydrate components.

The functional significance of glycoconjugates extends across multiple biological processes, including cell-cell recognition, cell-matrix interactions, and detoxification mechanisms. The carbohydrate components of these molecules play integral roles in determining biological function, as exemplified by neural cell adhesion molecule and blood proteins, where precise carbohydrate structures dictate binding specificity and circulatory stability. The development of glycoconjugate vaccines represents a significant medical application of these principles, with glycoconjugate formulations successfully inducing long-term immune memory against carbohydrate antigens since their introduction in the 1990s.

Recent discoveries have expanded the scope of glycoconjugate research to include previously unknown classes of molecules. The identification of glycosylated ribonucleic acid molecules, termed glycoRNAs, in 2021 opened an entirely new dimension of glycobiology research. These sugar-coated ribonucleic acid molecules participate directly in cell-to-cell communication processes, challenging previous assumptions about the exclusive roles of proteins and lipids in cell surface recognition events. The discovery that glycoRNAs display N-linked glycan structures capped with sialic acid residues and interact with Siglec receptors on immune cells has profound implications for understanding cellular communication mechanisms and immune system regulation.

Significance of N-acetylglucosamine-Containing Glycosides in Glycobiology

N-acetylglucosamine represents one of the most crucial monosaccharide components in biological glycosylation systems, serving as a fundamental building block for complex carbohydrate structures across diverse biological contexts. This amide derivative of glucosamine, formed through acetylation with acetic acid, exhibits remarkable versatility in biological systems, functioning as a critical component of bacterial cell walls, arthropod exoskeletons, fungal cell walls, and mammalian glycoproteins. The structural properties of N-acetylglucosamine enable the formation of robust polymeric networks, as demonstrated in chitin biosynthesis, where repeating N-acetylglucosamine units create protective exoskeletal structures in insects and crustaceans.

The biosynthetic pathways for N-linked glycosylation invariably involve N-acetylglucosamine as an essential initiating component, with the attachment of this sugar to dolichol phosphate carriers marking the beginning of complex oligosaccharide assembly. The synthesis of N-linked glycan precursors requires the sequential addition of sugar residues to form the characteristic core structure consisting of two N-acetylglucosamine and three mannose residues. This core glycan structure serves as the foundation for subsequent elaboration and modification processes that generate the enormous structural diversity observed in mature N-linked glycoproteins.

Recent advances in analytical methodologies have enabled detailed characterization of bisecting N-acetylglucosamine modifications in glycoprotein structures. The recognition of bisecting N-linked glycans on intact glycopeptides has been achieved through the identification of characteristic fragmentation patterns in mass spectrometry analysis. These bisecting structures, formed by the addition of N-acetylglucosamine to the mannose residue at the 4-position, exhibit tissue-specific expression patterns and are predominantly found in kidney and brain tissues. The biological significance of bisecting N-acetylglucosamine modifications has been demonstrated through comprehensive proteomic analyses, revealing their involvement in peptidase activity, protein binding functions, and participation in critical metabolic pathways including the renin-angiotensin system and lysosomal processes.

The therapeutic potential of N-acetylglucosamine has been recognized in various medical applications, particularly in the treatment of autoimmune diseases where recent studies have demonstrated promising therapeutic effects. The mechanism of O-GlcNAcylation, involving the addition of single N-acetylglucosamine residues to serine or threonine amino acids, represents a critical post-translational modification comparable to phosphorylation in its regulatory importance. This modification system participates in enzyme activation and deactivation, transcription factor regulation, and cellular stress responses, with dysfunction in O-GlcNAcylation linked to insulin resistance and cognitive decline.

Role of Mannose-Containing Disaccharides in Biological Systems

Mannose-containing disaccharides occupy a central position in biological recognition systems and metabolic pathways, serving as key structural components in glycoprotein biosynthesis and immune system function. The fundamental importance of mannose in human metabolism stems from its essential role in the glycosylation of specific proteins required for immune system regulation and cellular communication processes. Mannose exists in multiple isomeric forms, including pyranose and furanose ring structures with alpha and beta anomeric configurations, enabling diverse structural arrangements that contribute to the functional specificity of mannose-containing glycoconjugates.

The metabolic pathways involving mannose demonstrate the intricate connections between carbohydrate metabolism and protein modification systems. Guanosine diphosphate mannose serves as the primary activated donor molecule for mannose incorporation into glycoproteins, glycolipids, and dolichol phospho-mannose intermediates. This nucleotide sugar also functions as an essential precursor for the biosynthesis of deoxy sugars, including guanosine diphosphate fucose, highlighting the central role of mannose metabolism in generating structural diversity within glycan structures. The dietary availability of mannose significantly influences glycoprotein biosynthesis in hepatic cells, where extracellular mannose rather than glucose-derived mannose predominates in glycosylation reactions.

The immunological significance of mannose-containing structures has been extensively documented in both pathogen recognition and host defense mechanisms. The human immune system has evolved sophisticated recognition systems specifically designed to detect exposed mannose residues, which are characteristic of microbial surface glycans but absent from properly processed human glycoproteins. This recognition specificity enables the innate immune system to distinguish between self and non-self molecular patterns, with mannose-binding lectins serving as critical components of complement activation pathways. The clustering of mannose residues on viral surfaces, as observed in human immunodeficiency virus glycoprotein structures, provides targets for broadly neutralizing antibodies and represents a promising avenue for therapeutic intervention.

Recent research has identified specific mannose-containing disaccharides with potent biological activities, particularly the bioactive mammalian disaccharide Man(β1,4)GlcNAc. This unusual β-linked mannose structure exhibits significant immunomodulatory properties, with enhanced presence in cells leading to erroneous activation of innate immune responses that mimic autoimmune disease phenotypes. The structural rarity of β-linked mannose residues in mammalian systems, contrasting with the predominance of α-linked mannose structures, underscores the biological significance of this specific disaccharide configuration. Advanced synthetic methodologies have been developed to enable stereoselective preparation of Man(β1,4)GlcNAc and related photoactivatable probes, facilitating detailed investigation of protein binding partners and cellular interaction mechanisms.

Current Research Landscape on Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside

The contemporary research environment surrounding this compound reflects the growing sophistication of synthetic carbohydrate chemistry and its applications in understanding fundamental biological processes. This synthetic disaccharide, bearing the Chemical Abstracts Service registry number 436853-00-8, has been specifically designed to serve as a research tool for investigating complex carbohydrate interactions within biological systems. The compound incorporates a benzyl protecting group attached to the mannose anomeric position, facilitating synthetic manipulations while preserving the integrity of the glycosidic linkage during chemical transformations.

The structural characteristics of this compound reflect careful consideration of both synthetic accessibility and biological relevance. The incorporation of an acetylamino group at the 2-position of the glucose unit fundamentally alters the chemical reactivity and biological recognition properties compared to the parent disaccharide. This modification strategy enables researchers to probe the specific contributions of individual hydroxyl groups to biological recognition events while maintaining the overall structural framework necessary for glycan-protein interactions. The alpha-linkage between the mannose and N-acetylglucosamine components mimics the anomeric configuration found in many naturally occurring glycoconjugates, ensuring biological relevance in experimental applications.

Current synthetic methodologies for preparing structurally related compounds have benefited from recent advances in stereoselective glycosylation reactions and protecting group strategies. The development of modular synthetic approaches has enabled the efficient preparation of complex multiantennary N-linked glycan structures from common precursors equipped with orthogonal protecting groups. These methodological advances have facilitated the synthesis of previously inaccessible asymmetric bi- and triantennary N-linked glycan structures, particularly those featuring N-acetyllactosamine repeat sequences at specific antennary positions. The successful application of pressurized flow chemistry for global deprotection procedures has significantly improved the practicality and scalability of complex glycan synthesis.

The analytical characterization of this compound and related compounds has been enhanced by developments in high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy techniques. The molecular weight of 473.5 g/mol and precise molecular formula C21H31NO11 have been confirmed through multiple analytical approaches, providing confidence in structural assignments and purity assessments. Database entries for this compound, including PubChem CID 71313759, facilitate data sharing and collaborative research efforts within the scientific community.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 436853-00-8 | |

| Molecular Formula | C21H31NO11 | |

| Molecular Weight | 473.5 g/mol | |

| PubChem CID | 71313759 | |

| IUPAC Condensed Name | GlcNAc(b1-2)Man(a)-O-Bn |

The research applications of this compound extend across multiple domains of glycobiology, including the investigation of carbohydrate-protein interactions, the development of glycoconjugate vaccines, and the elucidation of biosynthetic pathway mechanisms. The benzyl protecting group provides synthetic versatility while enabling the compound to serve as a precursor for the preparation of more complex glycoconjugate structures. The specific structural features of this disaccharide make it particularly valuable for studying the role of N-acetylglucosamine-mannose linkages in biological recognition processes and for developing new analytical methodologies for glycan characterization.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-17(28)15(26)12(7-23)31-20(14)33-19-18(29)16(27)13(8-24)32-21(19)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMHDVIDPISODO-DUDXSYDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OCC3=CC=CC=C3)CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747099 | |

| Record name | Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436853-00-8 | |

| Record name | Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-mannopyranoside is a glycoside compound that has garnered interest due to its potential biological activities, particularly in the context of glycan interactions and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 473.47 g/mol. The structure consists of a benzyl group linked to a glucopyranosyl unit, which is further connected to an acetamido group and a mannopyranosyl unit. This configuration is crucial for its biological interactions.

1. Glycan Binding and Lectin Interaction

Research indicates that glycosides like benzyl 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-mannopyranoside can interact with various lectins, proteins that bind carbohydrates specifically. These interactions can modulate cellular signaling pathways and affect cell adhesion processes. For instance, studies have shown that such compounds can influence the binding specificity of lectins like Concanavalin A (ConA), which recognizes mannose-terminated glycans .

2. Inhibition of Glycosylation Enzymes

The compound has been identified as a substrate for several glycosyltransferases, including UDP-GlcNAc:Gal1-beta-3GalNAc transferase. By acting as an inhibitor or substrate, it can alter glycosylation patterns in cells, potentially impacting tumor progression and immune responses . For example, in mucin-producing colon cancer cell lines, benzyl derivatives have been shown to inhibit the formation of fully glycosylated mucins, suggesting a role in modulating cancer cell behavior .

Case Study 1: Effects on Mucin Glycosylation

In a study involving LS174T colon cancer cells, benzyl 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-mannopyranoside was observed to inhibit mucin glycosylation. This inhibition led to the accumulation of glycoproteins within cytoplasmic vesicles, indicating a disruption in normal glycan processing pathways .

Case Study 2: Glycan Chain Elongation Inhibition

Another investigation highlighted the compound's role in inhibiting O-glycan chain elongation in human endometrial carcinoma cells. Long-term exposure resulted in altered membrane-bound MUC1 protein profiles, which are critical for cell signaling and adhesion . This finding suggests potential therapeutic applications in targeting aberrant glycosylation patterns associated with cancer.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Linkage Position : The target compound's O-2 GlcNAc substitution contrasts with O-3 or O-6 linkages in analogs (e.g., ), which alter molecular topology and lectin-binding specificity .

- Anomeric Configuration: β-GlcNAc linkages are conserved in most analogs, but α-configurations (e.g., furanosides in , Compound 6) reduce enzymatic recognition .

- Protective Groups : Benzyl groups enhance solubility in organic phases, while acetyl or methyl groups simplify deprotection steps .

Lectin Interactions

- The target compound binds strongly to D-mannose-specific lectins due to its terminal α-mannose and O-2 GlcNAc motif, mimicking natural N-glycan branches .

- In contrast, galactose-containing analogs () interact with galectin-family lectins, highlighting the role of sugar residue identity in specificity .

Enzyme Substrate Activity

- 4-O-Methylation of GlcNAc () doubles GnT-V activity, emphasizing the importance of hydroxyl group availability .

Q & A

Q. What are the primary analytical techniques for characterizing Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside?

To confirm the structure and purity of this compound, researchers employ:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are critical for resolving the anomeric configuration, glycosidic linkages, and protective group positions (e.g., benzyl and acetamido groups) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C35H41NO11, MW 651.7) and detects synthetic intermediates or impurities .

- X-ray Crystallography : Used to resolve absolute stereochemistry and confirm crystalline forms, particularly when benzylidene or benzyl protecting groups influence packing .

- Melting Point Analysis : Decomposition at 256–261°C indicates thermal stability under standard conditions .

Q. What are common synthetic routes for this compound, and how are protective groups managed?

Synthesis typically involves multi-step glycosylation and protective group strategies:

- Stepwise Glycosylation : The alpha-D-mannopyranoside core is functionalized via sequential coupling with activated donors (e.g., trichloroacetimidates or thioglycosides). For example, benzylidene groups at the 4,6-O positions protect hydroxyls during glycosylation .

- Benzyl/Acetamido Protection : Benzyl groups (e.g., at O-3 or O-6) ensure regioselectivity, while acetamido groups at C-2 stabilize the glucosamine moiety .

- Deprotection : Final hydrogenolysis (e.g., H2/Pd-C) removes benzyl groups, while acidic hydrolysis cleaves benzylidene acetals .

Q. What are the key applications of this compound in glycobiology research?

- Oligosaccharide Assembly : Serves as a building block for synthesizing complex N-linked glycans, mimicking natural epitopes involved in cell adhesion or immune recognition .

- Enzyme Substrates : Used to study glycosyltransferases or glycosidases, such as monitoring beta-glucosidase activity via cleavage of the glucopyranosyl-mannopyranoside linkage .

- Lectin Binding Studies : Structural features (e.g., fucosyl or galactosyl branches) enable probing carbohydrate-protein interactions relevant to viral entry or cancer metastasis .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when synthesizing derivatives of this compound?

Key methodological considerations include:

- Donor Reactivity : Use preactivation protocols (e.g., NIS/TfOH) for disarmed glycosyl donors to improve coupling yields .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of protected intermediates, while low temperatures (−40°C to 0°C) suppress side reactions .

- Catalyst Systems : Lewis acids like BF3·Et2O or TMSOTf promote stereoselective alpha/beta linkages. For example, beta-D-glucopyranosyl donors require careful tuning to avoid anomerization .

- Protection-Deprotection Balance : Temporary groups (e.g., acetyl) at C-3/C-4 improve regioselectivity, while persistent benzyl groups simplify purification .

Q. How should researchers resolve contradictions in structural data from different synthesis pathways?

Discrepancies often arise due to:

- Anomeric Mixtures : Incomplete stereocontrol during glycosylation can yield alpha/beta anomer mixtures. Use 2D NMR (e.g., HSQC, NOESY) to distinguish linkages .

- Protective Group Artifacts : Residual benzyl or acetyl groups may skew MS or elemental analysis. Compare synthetic intermediates with authentic standards via TLC or HPLC .

- Crystallographic Variability : Polymorphism in benzyl-protected derivatives can lead to conflicting X-ray data. Re-crystallize from pyridine/water to standardize crystal forms .

Q. What experimental strategies are recommended for studying this compound’s biological interactions?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with lectins (e.g., DC-SIGN) or viral glycoproteins .

- Metabolic Labeling : Incorporate radiolabeled (e.g., 14C) or fluorescent tags at the benzyl group to track cellular uptake in glycan biosynthesis pathways .

- Enzymatic Assays : Use HPAEC-PAD or MALDI-TOF to monitor hydrolysis by glycosidases, correlating activity with structural modifications (e.g., deoxygenation at C-2) .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic glycosylation steps, reducing epimerization .

- Microwave Assistance : Accelerates slow reactions (e.g., benzylidene formation) while minimizing decomposition .

- Quality Control Metrics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.